8-Nonen-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

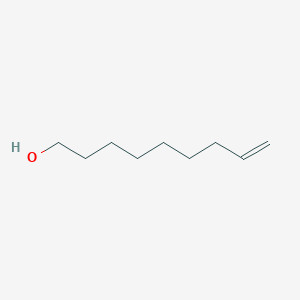

Structure

3D Structure

Properties

IUPAC Name |

non-8-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGFCVJJLGSFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454905 | |

| Record name | 8-Nonen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13038-21-6 | |

| Record name | 8-Nonen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | non-8-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 8-Nonen-1-ol

This technical guide provides a comprehensive overview of this compound, a versatile long-chain unsaturated alcohol. It covers its chemical identity, physicochemical properties, and key applications in organic synthesis, particularly as a precursor in the synthesis of complex natural products. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Synonyms

The primary identifier for this compound is its CAS number. It is also known by several synonyms in the chemical literature and commercial catalogs.

| Identifier | Value |

| CAS Number | 13038-21-6[1][2] |

| Molecular Formula | C₉H₁₈O[1][2] |

| IUPAC Name | This compound |

| Synonyms | 8-Nonene-1-ol, Non-8-en-1-ol, 8-Nonenol[3] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings. Spectroscopic data is also provided for its characterization.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Boiling Point | 133-135 °C at 20 mmHg | [5] |

| Density | 0.850 g/cm³ | [5] |

| Refractive Index | 1.440 | [5] |

| Storage Temperature | 2-8°C, Refrigerator | [1] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹³C NMR (CDCl₃) | Chemical shifts at approximately 139.1, 114.1, 62.9, 33.8, 32.7, 29.3, 28.9, 25.7 ppm. |

| Mass Spectrum (GC-MS) | Molecular ion peak (M+) at m/z 142, with characteristic fragmentation patterns of a long-chain alcohol. |

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its terminal double bond and primary alcohol offer two reactive sites for various chemical transformations.

One notable application is its use as a reactant in the synthesis of the chlorosulfolipid (+)-danicalipin A.[6] Danicalipin A has shown cytotoxicity towards various mammalian cell lines and increases the uptake of fluorophores into bacteria and mammalian cells.[6] The synthesis of such complex natural products often involves advanced synthetic methodologies, such as olefin cross-metathesis.

Experimental Protocols

Representative Protocol: Olefin Cross-Metathesis

This protocol is adapted from a general procedure for olefin cross-metathesis and illustrates how this compound could be reacted with a hypothetical olefin partner.

Reaction: Cross-metathesis of this compound with an olefin.

Materials:

-

This compound

-

Olefin partner (e.g., a vinyl halide or another functionalized alkene)

-

Grubbs' second-generation catalyst or Hoveyda-Grubbs' second-generation catalyst

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware for anhydrous reactions

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add this compound (1.0 equivalent) and the olefin partner (1.2 equivalents).

-

Dissolve the reactants in anhydrous dichloromethane (concentration typically 0.1 M).

-

Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen.

-

Under a positive pressure of the inert gas, add the metathesis catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

-

Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cross-metathesis product.

Data Analysis: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mandatory Visualization

Synthetic Workflow for the Application of this compound

The following diagram illustrates a logical workflow for the utilization of this compound in a synthetic sequence, such as the synthesis of a complex natural product precursor.

Caption: A logical workflow for the application of this compound in organic synthesis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | 13038-21-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. scispace.com [scispace.com]

- 6. CARBONYL-OLEFIN METATHESIS - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Nonen-1-ol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 8-nonen-1-ol, CAS Number 13038-21-6. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual workflow of the spectroscopic analysis process.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.81 | ddt | 1H | H-8 |

| 4.96 | m | 2H | H-9 |

| 3.64 | t | 2H | H-1 |

| 2.04 | q | 2H | H-7 |

| 1.56 | m | 2H | H-2 |

| 1.39 - 1.28 | m | 8H | H-3, H-4, H-5, H-6 |

| 1.12 | t | 1H | OH |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 139.15 | C-8 |

| 114.15 | C-9 |

| 63.06 | C-1 |

| 33.79 | C-7 |

| 32.78 | C-2 |

| 29.41 | C-4 or C-5 |

| 29.09 | C-4 or C-5 |

| 28.88 | C-6 |

| 25.72 | C-3 |

Solvent: CDCl₃, Reference: TMS

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3331 | Strong, Broad | O-H stretch |

| 3077 | Medium | =C-H stretch |

| 2928 | Strong | C-H stretch (sp³) |

| 2856 | Strong | C-H stretch (sp³) |

| 1641 | Medium | C=C stretch |

| 1465 | Medium | C-H bend (CH₂) |

| 1058 | Strong | C-O stretch |

| 994 | Strong | =C-H bend (out-of-plane) |

| 910 | Strong | =C-H bend (out-of-plane) |

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 142 | < 5 | [M]⁺ (Molecular Ion) |

| 124 | ~10 | [M-H₂O]⁺ |

| 97 | ~20 | [C₇H₁₃]⁺ |

| 83 | ~40 | [C₆H₁₁]⁺ |

| 69 | ~70 | [C₅H₉]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 41 | ~85 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and calibrated using the TMS signal. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

-

Instrument Setup: The FT-IR spectrometer is allowed to warm up and stabilize. A background spectrum of the clean salt plates is collected to subtract any atmospheric or instrumental interferences.

-

Data Acquisition: The salt plate "sandwich" containing the sample is placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions and intensities are then identified.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: The GC-MS system is configured with an appropriate capillary column (e.g., a non-polar DB-5 or similar). The GC oven temperature program is set to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer is set to scan a specific mass range (e.g., m/z 35-400) using Electron Ionization (EI) at a standard energy (typically 70 eV).

-

Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The compound travels through the GC column, is separated, and then enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer records the mass-to-charge ratio of the resulting ions.

-

Data Processing: The resulting total ion chromatogram (TIC) shows the separation of components over time. The mass spectrum corresponding to the peak of this compound is extracted and analyzed to identify the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to 8-Nonen-1-ol as a Biochemical Reagent in Life Sciences

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 8-Nonen-1-ol and its applications as a biochemical reagent in the life sciences. While direct biological activity of this compound is not extensively documented, its primary significance lies in its role as a versatile synthetic precursor for the generation of complex bioactive molecules. This document details the physicochemical properties of this compound, its role in the synthesis of notable compounds such as (+)-danicalipin A and falcarinol (from its isomer), and the biological activities of these derivatives. Furthermore, this guide provides detailed experimental protocols for the analysis of this compound and related compounds, as well as conceptual frameworks for its metabolic and signaling contexts.

Introduction to this compound

This compound is a long-chain unsaturated fatty alcohol characterized by a nine-carbon chain with a terminal alcohol group and a double bond at the eighth carbon position.[1][2] As a member of the fatty alcohol family, it shares properties with other endogenous lipids that are integral to cellular structure and signaling.[1] While its direct application in biological assays is limited, its bifunctional nature—a nucleophilic alcohol and a reactive alkene—makes it a valuable starting material in synthetic organic chemistry for the construction of intricate natural products and potential therapeutic agents.[1][3]

This guide will explore the utility of this compound as a biochemical reagent, focusing on its application as a synthetic building block. We will delve into specific examples of bioactive molecules derived from this compound and its isomers, presenting quantitative data on their biological effects and detailed protocols for their synthesis and analysis.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 13038-21-6 | [1][2] |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Boiling Point | 197.9 ± 9.0 °C at 760 mmHg | [4] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| pKa | 15.20 ± 0.10 (Predicted) | [2] |

| Storage | Store at 2-8°C | [1] |

Applications in the Synthesis of Bioactive Molecules

The primary utility of this compound in life sciences is as a precursor for the synthesis of complex molecules with potent biological activities. Below, we explore two prominent examples.

Synthesis of (+)-Danicalipin A

This compound is a key starting material in the total synthesis of (+)-danicalipin A, a chlorosulfolipid that has demonstrated cytotoxicity against various mammalian cell lines.[3] The synthesis of this complex natural product highlights the utility of this compound in building intricate molecular architectures.

The biological activity of (+)-danicalipin A has been evaluated in several cancer cell lines, with its cytotoxicity presented as LC₅₀ or IC₅₀ values.

| Cell Line | Assay Type | Value (µM) | Reference(s) |

| Brine Shrimp | Lethality | LC₅₀ = 5.3 | [4] |

| A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀ > 100 | [4] |

| HT-29 (Human Colon Adenocarcinoma) | Cytotoxicity | IC₅₀ = 30.0 | [4] |

| Hepa 1-6 (Murine Hepatoma) | Cytotoxicity | IC₅₀ = 10.0 | [4] |

Synthesis of Falcarinol from a Nonenol Isomer

While not directly from this compound, its isomer, cis-2-Nonen-1-ol, serves as a crucial intermediate in the synthesis of falcarinol.[1] Falcarinol is a polyacetylene with interesting biological activities, including acting as a covalent antagonist of the cannabinoid CB1 receptor.[2][5]

Falcarinol's interaction with cannabinoid receptors has been quantified through binding assays.

| Receptor | Assay Type | Value | Reference(s) |

| Human CB1 Receptor | Binding Affinity (Kᵢ) | 594 nM | [5][6] |

| Human CB2 Receptor | Binding Affinity (Kᵢ) | 2.36 µM | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis and analysis of this compound and its derivatives.

Synthesis of (+)-Danicalipin A from a Derivative of this compound

The following is a generalized protocol based on synthetic schemes for (+)-danicalipin A, where a derivative of this compound is a key intermediate.[4][7] This protocol is intended for illustrative purposes and should be adapted and optimized by experienced synthetic chemists.

Step 1: Chlorination of a Nonenol Derivative

-

To a solution of a suitable protected this compound derivative in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., N-chlorosuccinimide) and a catalyst.

-

Stir the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Quench the reaction and perform an aqueous workup.

-

Purify the chlorinated intermediate by column chromatography.

Step 2: Cross-Metathesis

-

In a reaction vessel under an inert atmosphere, dissolve the chlorinated intermediate and a suitable cross-metathesis partner in a degassed solvent (e.g., dichloromethane).

-

Add a Grubbs-type catalyst and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Step 3: Hydrogenation and Deprotection

-

Dissolve the product from the metathesis reaction in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a hydrogenation catalyst (e.g., palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere until the double bond is reduced.

-

Filter off the catalyst and remove the solvent.

-

Perform a deprotection step to reveal the hydroxyl groups.

Step 4: Sulfation

-

Dissolve the diol intermediate in a suitable solvent (e.g., dichloromethane).

-

Add a sulfating agent (e.g., sulfur trioxide pyridine complex or chlorosulfonic acid) at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction and purify the final product, (+)-danicalipin A, by chromatography.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol provides a general framework for the analysis of C9 unsaturated alcohols like this compound.[8][9][10]

1. Sample Preparation:

- Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of 1 mg/mL.

- Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

- For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction containing the fatty alcohols.

2. Derivatization (Optional but Recommended):

- To improve volatility and peak shape, derivatize the alcohol to its trimethylsilyl (TMS) ether.

- To 100 µL of the sample or standard, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

- Seal the vial and heat at 60°C for 30 minutes.

- Cool to room temperature before injection.

3. GC-MS Parameters:

- GC System: Agilent 6890N or similar.

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness).[9][10]

- Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]

- Inlet Temperature: 250°C.

- Injection Volume: 1 µL, splitless mode.

- Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

- MS System: Agilent 5973 or similar.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Scan Range: m/z 40-400.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

Electroantennography (EAG) with a Long-Chain Fatty Alcohol

This protocol outlines a general procedure for measuring the antennal response of an insect to a long-chain fatty alcohol, which may act as a pheromone.[11][12][13]

1. Preparation of Stimulus:

- Dissolve the fatty alcohol pheromone in a high-purity solvent like hexane to create a stock solution (e.g., 1 µg/µL).

- Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 ng/µL).

- Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge).

2. Antennal Preparation:

- Anesthetize an insect (e.g., a moth) by cooling.

- Excise an antenna at the base using fine scissors.

- Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The base of the antenna is connected to the reference electrode and the tip to the recording electrode.

3. Data Acquisition:

- Place the mounted antenna in a continuous stream of humidified, purified air.

- Deliver a puff of air (e.g., 0.5 seconds) through the stimulus cartridge, carrying the odorant over the antenna.

- Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

- Allow a recovery period (e.g., 30-60 seconds) between stimuli.

- Present stimuli in increasing order of concentration, with a solvent control interspersed.

4. Data Analysis:

- Measure the amplitude of the EAG response as the maximum negative deflection in millivolts (mV).

- Subtract the average response to the solvent control from the responses to the odorant stimuli.

- Plot the dose-response curve of EAG amplitude versus odorant concentration.

Signaling Pathways and Workflows

Visualizing the biological and experimental contexts of this compound can aid in understanding its role in life sciences research.

Fatty Alcohol Metabolism

Long-chain fatty alcohols like this compound are metabolized through pathways that are central to lipid homeostasis.

Insect Olfactory Signaling Pathway for Pheromones

Fatty alcohols and their derivatives are common components of insect pheromones, which are detected through a specialized olfactory signaling cascade.

Logical Workflow: From Precursor to Bioactive Compound

This diagram illustrates the logical progression from a simple precursor like this compound to the identification and characterization of a bioactive derivative.

References

- 1. ethz.ch [ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Falcarinol is a covalent cannabinoid CB1 receptor antagonist and induces pro-allergic effects in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN102311314B - Synthetic method of Falcarinol - Google Patents [patents.google.com]

- 8. [Analysis of C9 fraction of pyrolysis gasoline by gas chromatography and gas chromatography/mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. openpub.fmach.it [openpub.fmach.it]

- 11. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of fatty alcohol ethoxylates with diphenic anhydride derivatization and liquid chromatography with spectrophotometric detection: a comparative study with other anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 8-Nonen-1-ol: melting and boiling points

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-1-ol is a long-chain unsaturated fatty alcohol with applications in the fragrance, flavor, and specialty chemical industries. A thorough understanding of its physical properties is crucial for its application in synthesis, formulation, and quality control. This technical guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination.

Core Physical Properties

The physical state of this compound under standard conditions is a colorless to almost colorless clear liquid.[1][2] This indicates that its melting point is below ambient temperature.

Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Pressure | Reference |

| Boiling Point | 133 - 135 °C | 20 mmHg | [1] |

| Melting Point | < 20 °C | N/A | Inferred from physical state |

| Purity | ≥ 98% (GC) | N/A | [1] |

Experimental Protocols

Accurate determination of physical properties such as boiling and melting points is fundamental to characterizing a chemical substance. The following sections detail the standard methodologies for these measurements.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and characterization, the boiling point is often determined by distillation.

Principle: This method involves heating a liquid to its boiling point, condensing the vapor, and collecting the distillate. The temperature of the vapor is measured as it passes into the condenser, which, at equilibrium, represents the boiling point of the liquid at the given pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Manometer (for vacuum distillation)

Procedure:

-

The liquid sample (this compound) is placed in the distillation flask along with boiling chips or a stir bar to ensure smooth boiling.

-

The apparatus is assembled for simple or fractional distillation. For a substance like this compound with a relatively high boiling point, vacuum distillation is employed to prevent decomposition. The system is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 20 mmHg).

-

The flask is heated gently.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb. The temperature reading will rise and then stabilize.

-

The stable temperature at which the liquid is actively distilling and condensing is recorded as the boiling point at that specific pressure.

Purity Analysis by Gas Chromatography (GC)

The purity of this compound is typically determined using gas chromatography, often coupled with a flame ionization detector (FID).

Principle: Gas chromatography separates components of a mixture based on their differential partitioning between a stationary phase (in a column) and a mobile phase (an inert gas). The time it takes for a component to travel through the column (retention time) is characteristic of that compound. The area under the peak in the chromatogram is proportional to the concentration of the component.

Apparatus:

-

Gas chromatograph equipped with a flame ionization detector (FID)

-

Appropriate capillary column (e.g., a polar column for an alcohol)

-

Injector

-

Data acquisition system

Procedure:

-

A small, precise volume of the this compound sample is injected into the heated injector of the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase.

-

The separated components are detected by the FID as they exit the column.

-

The resulting chromatogram is analyzed to determine the percentage of this compound relative to any impurities.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the determination and verification of the physical properties of a liquid sample like this compound.

Caption: Logical workflow for the determination of physical properties of this compound.

References

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 8-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonen-1-ol, a long-chain unsaturated primary alcohol, is a molecule of interest in various fields, including the synthesis of novel compounds and the development of new drug delivery systems. Its unique structure, featuring a nine-carbon chain with a terminal double bond and a primary alcohol functional group, dictates its physicochemical properties, primarily its solubility and solvent compatibility. This technical guide provides a comprehensive overview of these characteristics, presenting available data, outlining experimental protocols for their determination, and discussing potential chemical incompatibilities.

Core Concept: The Amphipathic Nature of this compound

This compound possesses an amphipathic nature, meaning it has both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The long nine-carbon aliphatic chain is nonpolar and hydrophobic, while the terminal hydroxyl (-OH) group is polar and hydrophilic. This dual character is the primary determinant of its solubility behavior. The general principle of "like dissolves like" governs its miscibility with various solvents.

Data Presentation: Solubility of this compound

Due to the limited availability of direct experimental quantitative solubility data for this compound in the public domain, the following table includes a combination of qualitative descriptions from scientific literature and predicted values from computational models. The predicted water solubility was obtained using the EPI Suite™ program, a widely used tool for estimating physicochemical properties. For organic solvents, the principle of miscibility for similar long-chain alcohols is applied.

| Solvent | Chemical Class | Predicted/Observed Solubility (at 25°C) |

| Water | Protic, Polar | 151.7 mg/L (Predicted) |

| Ethanol | Protic, Polar | Miscible |

| Methanol | Protic, Polar | Miscible |

| Acetone | Aprotic, Polar | Miscible |

| Toluene | Aprotic, Nonpolar | Miscible |

| Hexane | Aprotic, Nonpolar | Miscible |

| Diethyl Ether | Aprotic, Polar | Miscible |

Solvent Compatibility and Potential Incompatibilities

In general, this compound is compatible with a wide range of common organic solvents. However, its unsaturated nature (alkene functional group) and the presence of a primary alcohol group suggest potential incompatibilities with certain classes of reagents.

Potential Incompatibilities:

-

Strong Oxidizing Agents: The primary alcohol group can be oxidized to an aldehyde and further to a carboxylic acid. The double bond is also susceptible to oxidative cleavage. Therefore, contact with strong oxidizing agents such as permanganates, dichromates, and peroxides should be avoided to prevent degradation of the molecule.

-

Strong Acids: The alkene functional group can undergo acid-catalyzed hydration or polymerization. Strong acids can also catalyze the dehydration of the alcohol to form an ether.[1][2]

-

Bases: While generally stable in the presence of weak bases, strong bases can deprotonate the hydroxyl group, forming an alkoxide.

-

Reactive Metals: As with other alcohols, this compound can react with alkali metals and other reactive metals to produce hydrogen gas and the corresponding metal alkoxide.

It is crucial for researchers to consider these potential reactions when planning experiments and choosing solvent systems for reactions, purification, and storage.

Experimental Protocols

For researchers wishing to determine the precise solubility and compatibility of this compound under specific experimental conditions, the following standard methodologies are recommended.

Determination of Water Solubility (Adapted from OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides a standardized method for determining the water solubility of substances.[3][4][5][6] The "flask method" is generally suitable for substances with solubility above 10 mg/L.

Principle: A saturated solution of this compound in water is prepared, and the concentration of the solute in the aqueous phase is determined after reaching equilibrium.

Apparatus:

-

Constant temperature bath

-

Flasks with stoppers

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)

Procedure:

-

Add an excess amount of this compound to a flask containing deionized water.

-

Agitate the flask in a constant temperature bath (e.g., 25°C ± 0.5°C) for a sufficient period to reach equilibrium (preliminary tests can determine this, but 24-48 hours is common).

-

After equilibration, allow the mixture to stand to let undissolved material separate.

-

If necessary, centrifuge the sample to aid in the separation of the aqueous phase.

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase.

-

Quantify the concentration of this compound in the aliquot using a validated analytical method (e.g., GC-MS with an appropriate internal standard).

-

The determined concentration represents the water solubility at the specified temperature.

Determination of Solvent Compatibility (Adapted from ASTM D6038)

ASTM D6038 provides a method for determining the compatibility of a resin with a solvent by observing the precipitation temperature, which can be adapted to assess the compatibility of this compound with various solvents.[7][8][9][10]

Principle: A solution of this compound in the test solvent is heated to ensure complete dissolution and then cooled. The temperature at which the solution becomes cloudy or precipitation is observed indicates the limit of compatibility.

Apparatus:

-

Test tubes

-

Thermometer

-

Heating and cooling bath

-

Light source for observing turbidity

Procedure:

-

Prepare a solution of a known concentration of this compound in the test solvent in a test tube.

-

Gently heat the solution while stirring until the this compound is completely dissolved.

-

Slowly cool the solution while continuously observing for any signs of cloudiness or precipitation.

-

The temperature at which turbidity first appears is recorded as the cloud point or precipitation temperature. A lower precipitation temperature indicates higher compatibility. If no precipitation is observed upon cooling to room temperature and below, the components are considered highly compatible at that concentration.

Mandatory Visualization

The following diagram illustrates a logical workflow for assessing the solvent compatibility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 3. filab.fr [filab.fr]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. kelid1.ir [kelid1.ir]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. store.astm.org [store.astm.org]

- 10. store.astm.org [store.astm.org]

Stereoisomers of Nonenols: An In-depth Technical Guide on Their Synthesis, Separation, and Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nonenols, nine-carbon unsaturated alcohols, represent a class of volatile organic compounds with significant relevance in fields ranging from flavor and fragrance chemistry to chemical ecology and potentially, pharmacology. The arrangement of the double bond and the hydroxyl group along the carbon chain gives rise to a multitude of positional and stereoisomers, each possessing unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of nonenols, with a focus on their synthesis, separation, and distinct chemical and biological significance. Detailed experimental methodologies for stereoselective synthesis and separation are presented, and quantitative data on their biological activities are summarized. Visualizations of isomeric relationships and relevant biochemical pathways are provided to facilitate a deeper understanding of these multifaceted molecules.

Introduction to Nonenol Stereoisomerism

Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. Stereoisomers, in particular, have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. For nonenols (C₉H₁₈O), stereoisomerism arises from two main features:

-

Geometric Isomerism (E/Z): The presence of a carbon-carbon double bond restricts rotation, leading to cis (Z) and trans (E) isomers, which have distinct shapes and properties.

-

Enantiomerism (R/S): If a carbon atom is bonded to four different groups, it forms a chiral center. Nonenols with the hydroxyl group on a chiral carbon exist as a pair of non-superimposable mirror images called enantiomers, designated as (R) and (S). Stereoisomers that are not mirror images of each other are called diastereomers.

The specific location of the double bond and the hydroxyl group determines the possible stereoisomers for each nonenol. For instance, 2-nonen-1-ol exists as E and Z isomers. In contrast, 4-nonen-1-ol has both a double bond, which can be E or Z, and a chiral center at position 4, leading to four possible stereoisomers: (4R, E), (4S, E), (4R, Z), and (4S, Z).

Figure 1: Relationship between positional and stereoisomers of nonenols.

Chemical Significance and Biological Activity

The stereochemistry of nonenols plays a crucial role in their chemical properties and biological functions. Subtle changes in the 3D structure can lead to significant differences in odor, pheromonal activity, and cytotoxicity.

Flavor and Fragrance

Many nonenol isomers are key components of the aroma profiles of various fruits, vegetables, and other natural products.[1] Their distinct scents are a direct consequence of their stereochemistry, which dictates their interaction with olfactory receptors.

-

(E)-2-Nonen-1-ol: Possesses a waxy-green odor.[1]

-

(Z)-2-Nonen-1-ol: Described as having a melon aroma.[2]

-

(Z)-3-Nonen-1-ol: Contributes a waxy-green, melon-like scent.[1]

-

(Z)-6-Nonen-1-ol: Has a fresh melon aroma.[1]

Pheromonal Communication

Certain nonenol stereoisomers act as pheromones in insects, mediating communication for mating and aggregation. The specificity of these interactions is highly dependent on the precise stereoisomeric form of the molecule.[3][4] For example, (E)-2-nonen-1-ol has been identified as a pheromone.[5] The biological activity of pheromones is often restricted to a single enantiomer or a specific ratio of stereoisomers, with other isomers being inactive or even inhibitory.[3][4]

Cytotoxicity and Pro-inflammatory Effects

While research on the biological activities of nonenols is less extensive than for their aldehyde counterparts (nonenals), studies on trans-2-nonenal provide insights into potential toxicological profiles. Trans-2-nonenal, an oxidation product of nonenols, has been shown to exhibit cytotoxic and genotoxic effects.

Table 1: Cytotoxicity Data for trans-2-Nonenal

| Cell Line | Effect | Concentration for 50% Cell Destruction (IC₅₀) | Reference |

| Murine Fibroblast (L929) | Cytotoxicity | 95-125 µg/mL | [6] |

| Human Lung Carcinoma (A549) | Cytotoxicity | 95-125 µg/mL | [6] |

| Human Erythroleukemia (K562) | Apoptosis | 168.67 ± 37.28 ‰ (apoptotic cells) | [6] |

| Human Erythroleukemia (K562) | Genotoxicity | 62 ± 8.64 ‰ (micronuclei/1000 cells) | [6] |

Cell lines resistant to hydrogen peroxide (H₂O₂), a source of oxidative stress, have demonstrated increased resistance to the cytotoxicity of 4-hydroxy-2-nonenal (4HNE) and 2-nonenal (2NE), suggesting that these aldehydes contribute to oxidant-induced injury.[7]

Biochemical Pathways: Formation from Lipid Peroxidation

Nonenols and their corresponding aldehydes, nonenals, can be formed endogenously through the lipid peroxidation of polyunsaturated fatty acids. This process is implicated in oxidative stress and has been linked to the characteristic "old person's smell," which is associated with 2-nonenal.[8][9]

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 2. 2-Nonen-1-ol, (2Z)- | C9H18O | CID 5365027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Nonen-1-ol, (2E)- | C9H18O | CID 5364941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The cytotoxic and genotoxic effects of conjugated trans-2-nonenal (T2N), an off-flavor compound in beer and heat processed food arising from lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and metabolism of 4-hydroxy-2-nonenal and 2-nonenal in H2O2-resistant cell lines. Do aldehydic by-products of lipid peroxidation contribute to oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 8-Nonen-1-ol in the Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 8-nonen-1-ol and its isomers as versatile starting materials in the stereoselective synthesis of complex natural products. The following sections highlight its application in the synthesis of a marine chlorosulfolipid, (+)-danicalipin A, and an insect pheromone, (+)-disparlure, showcasing key transformations such as olefin isomerization, Sharpless asymmetric epoxidation, and Wittig olefination.

Synthesis of (+)-Danicalipin A

(+)-Danicalipin A is a structurally complex marine natural product with cytotoxic properties. Its synthesis can be initiated from a C9 alkenyl alcohol like (E)-2-nonen-1-ol, a constitutional isomer of this compound. For practical applications, this compound can be isomerized to the required internal alkene.

Proposed Isomerization of this compound

A common and efficient method for the isomerization of terminal alkenes to internal alkenes involves the use of ruthenium catalysts. This transformation is crucial for positioning the double bond for subsequent stereoselective functionalization.

Experimental Workflow for Isomerization:

Caption: Isomerization of this compound to (E)-2-nonen-1-ol.

Protocol: Ruthenium-Catalyzed Isomerization of a Terminal Alkene

-

Reaction Setup: A flame-dried Schlenk flask is charged with the ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.1-1 mol%) under an inert atmosphere (Argon or Nitrogen).

-

Reagents: this compound is added neat to the flask.

-

Conditions: The reaction mixture is heated to 80-150 °C and stirred vigorously. The progress of the reaction is monitored by GC-MS or ¹H NMR.

-

Work-up: Upon completion, the catalyst can be removed by filtration through a short plug of silica gel. The resulting (E)-2-nonen-1-ol is purified by distillation or column chromatography.

Synthesis of a Key Dichloroaldehyde Intermediate

The synthesis of (+)-danicalipin A, as reported by Vanderwal and Chung, involves the transformation of (E)-2-nonen-1-ol into a key α,β-dichloroaldehyde intermediate.

Synthetic Pathway to Dichloroaldehyde:

Caption: Synthesis of the dichloroaldehyde intermediate.

Experimental Protocols:

Step 1: Dichlorination of (E)-2-Nonen-1-ol

-

To a solution of (E)-2-nonen-1-ol in a suitable solvent such as dichloromethane, tetraethylammonium chloride (Et₄NCl) is added.

-

The solution is cooled to 0 °C, and a stream of chlorine gas (Cl₂) is bubbled through the mixture until the reaction is complete (monitored by TLC).

-

The reaction is quenched, and the product, anti-2,3-dichlorononan-1-ol, is isolated and purified.

Step 2: Oxidation to 2,3-Dichlorononanal

-

The anti-2,3-dichlorononan-1-ol is dissolved in dichloromethane.

-

Dess-Martin periodinane (DMP) is added portion-wise at room temperature.

-

The reaction is stirred until completion (monitored by TLC).

-

The mixture is filtered, and the filtrate is washed and concentrated to yield the crude 2,3-dichlorononanal, which is often used in the next step without further purification.

Quantitative Data for Dichloroaldehyde Synthesis:

| Step | Product | Starting Material | Key Reagents | Yield |

| 1 | anti-2,3-Dichlorononan-1-ol | (E)-2-Nonen-1-ol | Cl₂, Et₄NCl | High |

| 2 | 2,3-Dichlorononanal | anti-2,3-Dichlorononan-1-ol | DMP | ~95% |

Synthesis of (+)-Disparlure

(+)-Disparlure is the sex pheromone of the gypsy moth. An efficient synthesis utilizes a derivative of this compound and employs a Sharpless asymmetric epoxidation as the key stereochemistry-inducing step.

Synthetic Strategy for (+)-Disparlure

The synthesis starts with a C9 allylic alcohol, which undergoes Sharpless epoxidation to create the chiral epoxide core. Subsequent chain extension via a Wittig reaction and final modifications lead to (+)-disparlure.

Overall Synthetic Pathway for (+)-Disparlure:

Caption: Synthetic route to (+)-disparlure.

Experimental Protocols:

Step 1: Sharpless Asymmetric Epoxidation

-

Catalyst Preparation: In a flame-dried flask under argon, titanium(IV) isopropoxide (Ti(OiPr)₄) is dissolved in dichloromethane and cooled to -20 °C. (+)-Diethyl tartrate ((+)-DET) is added.

-

Reaction: The allylic alcohol (e.g., 8-methylnon-2Z-en-1-ol) is added, followed by tert-butyl hydroperoxide (TBHP). The reaction is stirred at -20 °C until completion.

-

Work-up: The reaction is quenched with water, and the mixture is warmed to room temperature and stirred. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are treated with a cold, saturated aqueous solution of ferrous sulfate to decompose excess peroxide, then washed, dried, and concentrated. The resulting chiral epoxy alcohol is purified by column chromatography.

Step 2: Oxidation to the Epoxy Aldehyde

-

The chiral epoxy alcohol is oxidized to the corresponding aldehyde using standard oxidation methods such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or with Dess-Martin periodinane (DMP) in dichloromethane. The crude aldehyde is typically used directly in the next step.

Step 3: Wittig Olefination

-

Ylide Preparation: Heptyltriphenylphosphonium bromide in dry THF is treated with n-butyllithium at 0 °C to form the ylide.

-

Reaction: The crude epoxy aldehyde, dissolved in THF, is added to the ylide solution at 0 °C, and the mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Step 4: Hydrogenation

-

The product from the Wittig reaction is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added.

-

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the double bond is saturated.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (+)-disparlure, which can be further purified if necessary.

Quantitative Data for (+)-Disparlure Synthesis:

| Step | Product | Key Reagents | Enantiomeric Excess (ee) | Yield |

| 1 | Chiral Epoxy Alcohol | Ti(OiPr)₄, (+)-DET, TBHP | >95% | High |

| 2 | Chiral Epoxy Aldehyde | DMP or Swern reagents | - | High |

| 3 | Wittig Product | Heptyltriphenylphosphonium bromide, n-BuLi | - | Moderate to High |

| 4 | (+)-Disparlure | H₂, Pd/C | - | High |

These protocols and data demonstrate the utility of this compound and its derivatives as valuable C9 building blocks in the asymmetric synthesis of complex and biologically active natural products. The key transformations highlighted are robust and widely applicable in organic synthesis.

Application Note: Quantitative Analysis of 8-Nonen-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

8-Nonen-1-ol is a volatile organic compound with applications in the fragrance, flavor, and pharmaceutical industries. As a key quality control parameter and for research and development purposes, accurate and reliable quantification of this compound is crucial. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive method for the analysis of such volatile compounds.[1][2] This application note details a comprehensive protocol for the sample preparation and subsequent quantitative analysis of this compound using GC-MS. The methodologies provided are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A meticulous experimental approach is paramount to achieving accurate and reproducible results. The following sections outline the detailed protocols for sample preparation and GC-MS analysis of this compound.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For a neat or high-concentration standard of this compound, a simple dilution is sufficient. For more complex matrices, an extraction step is necessary.

a) For Neat or High-Concentration Samples:

-

Solvent Selection: Choose a high-purity volatile solvent in which this compound is readily soluble. Recommended solvents include hexane, dichloromethane, or ethyl acetate.[2][3]

-

Stock Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in the selected solvent to prepare a stock solution of a high concentration (e.g., 1000 µg/mL).

-

Working Standard Preparation: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples to be analyzed. A typical concentration range for creating a calibration curve could be 1-100 µg/mL.[4]

-

Internal Standard (IS): For enhanced accuracy and precision, especially when dealing with complex matrices or multiple sample preparation steps, the use of an internal standard is highly recommended. A suitable internal standard should be a compound with similar chemical properties to this compound but with a different retention time. 1-Octanol or a deuterated analog of a similar alcohol could be appropriate choices.

b) For Complex Matrices (e.g., biological fluids, environmental samples):

For samples where this compound is a minor component in a complex matrix, an extraction and concentration step is necessary.

-

Liquid-Liquid Extraction (LLE):

-

To a known volume of the liquid sample, add an equal or greater volume of an immiscible organic solvent (e.g., hexane, dichloromethane).

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

-

Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

-

Carefully collect the organic layer containing the analyte.

-

If necessary, the extract can be concentrated by gently evaporating the solvent under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.[2]

-

-

Solid-Phase Microextraction (SPME):

-

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[5]

-

Place a known amount of the solid or liquid sample in a headspace vial.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the sample or directly immerse it in the liquid sample.

-

Allow the analytes to partition onto the fiber for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

-

GC-MS Instrumentation and Parameters

The following instrumental parameters provide a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

| Parameter | Recommended Setting |

| Column | DB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min |

| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |

Mass Spectrometer (MS) Parameters:

| Parameter | Recommended Setting |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes (to prevent filament damage from the solvent peak) |

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: GC-MS Quantitative Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 142.24 g/mol | [6] |

| Molecular Formula | C₉H₁₈O | [6] |

| Retention Time (RT) | Analyte-specific, to be determined experimentally under the specified GC conditions. | - |

| Quantification Ion (m/z) | To be selected from the mass spectrum (e.g., a prominent and specific fragment ion). | [6] |

| Qualifier Ions (m/z) | To be selected from the mass spectrum for confirmation. | [6] |

| Limit of Detection (LOD) | Method-dependent, typically in the range of 0.01-1 ng/mL.[7] | [7] |

| Limit of Quantification (LOQ) | Method-dependent, typically in the range of 0.05-5 ng/mL.[7] | [7] |

| Linearity (R²) | ≥ 0.995 | [8] |

Note: LOD and LOQ values are estimates and should be experimentally determined during method validation.

Table 2: Mass Spectral Fragmentation of this compound

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M+) at m/z 142 may be of low abundance or absent, which is common for alcohols.[6]

| m/z | Putative Fragment Assignment |

| 142 | [M]+ (Molecular Ion) |

| 124 | [M-H₂O]+ |

| 95 | [C₇H₁₁]+ |

| 81 | [C₆H₉]+ |

| 67 | [C₅H₇]+ |

| 55 | [C₄H₇]+ |

| 41 | [C₃H₅]+ |

Data based on the NIST Mass Spectrometry Data Center.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical relationship of analytical components.

References

- 1. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 4. uoguelph.ca [uoguelph.ca]

- 5. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 8. environics.com [environics.com]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of 8-Nonen-1-ol

Abstract

This application note details a comprehensive approach for the purification of 8-Nonen-1-ol, a valuable long-chain unsaturated alcohol, using High-Performance Liquid Chromatography (HPLC). Due to the lack of a significant chromophore in this compound, this document outlines two primary HPLC methodologies: a reversed-phase method coupled with universal detection techniques such as Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD), and an alternative high-sensitivity method involving pre-column derivatization for UV detection. Detailed experimental protocols, data presentation, and workflow diagrams are provided to guide researchers, scientists, and drug development professionals in achieving high-purity this compound for their applications.

Introduction

This compound is a C9 unsaturated fatty alcohol with applications in the fragrance industry and as a synthetic intermediate in the production of various fine chemicals. The purity of this compound is critical for its intended use, necessitating efficient purification methods to remove impurities that may arise during its synthesis. These impurities can include positional and geometric isomers, diols, and other structurally related compounds. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and purification of such compounds.

The primary challenge in the HPLC analysis of this compound is its lack of a strong ultraviolet (UV) chromophore, making conventional UV detection inefficient. To address this, this application note explores two robust strategies:

-

Reversed-Phase HPLC with Universal Detection: This approach utilizes a non-polar stationary phase and a polar mobile phase, which is a widely applicable and reproducible method for the separation of hydrophobic molecules like long-chain alcohols. Detection is achieved using universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD), which do not require the analyte to have a chromophore.

-

Pre-column Derivatization with UV Detection: For applications requiring higher sensitivity, a pre-column derivatization step can be employed. This involves chemically modifying the hydroxyl group of this compound with a UV-active or fluorescent tag, allowing for sensitive detection with standard UV-Vis or fluorescence detectors.

Experimental Protocols

Method 1: Reversed-Phase HPLC with RI or ELSD Detection

This method is recommended for routine purification and analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

-

Dissolve the crude this compound sample in the mobile phase (e.g., acetonitrile/water mixture) to a concentration of 1-10 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30, v/v). The optimal ratio may need to be determined empirically. A gradient elution (e.g., starting from 60% acetonitrile and increasing to 90% over 20 minutes) can also be employed for separating a wider range of impurities. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10-50 µL, depending on the sample concentration and column capacity. |

| RI Detector | Temperature controlled to 35 °C. |

| ELSD Detector | Nebulizer Temperature: 40 °C; Evaporator Temperature: 60 °C; Gas Flow (Nitrogen): 1.5 L/min. |

3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard.

-

Assess the purity of the sample by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Method 2: Pre-column Derivatization for UV Detection

This method is suitable for applications requiring high sensitivity and for the quantification of trace impurities. Benzoyl chloride is a common derivatizing agent for alcohols.

1. Derivatization Protocol (using Benzoyl Chloride):

-

In a clean, dry vial, dissolve approximately 5 mg of the crude this compound sample in 1 mL of anhydrous pyridine.

-

Add a 1.2 molar equivalent of benzoyl chloride to the solution.

-

Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

-

Quench the reaction by adding 1 mL of water.

-

Extract the derivatized product with 2 x 2 mL of diethyl ether.

-

Combine the organic layers and wash with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the HPLC mobile phase (e.g., 1 mL of acetonitrile/water).

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV-Vis detector. |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | Gradient elution with Acetonitrile (A) and Water (B). A typical gradient could be: 0-5 min, 70% A; 5-20 min, 70-95% A; 20-25 min, 95% A; 25-30 min, 70% A. |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30 °C. |

| Injection Volume | 10 µL. |

| Detection | UV at 230 nm (for the benzoyl derivative). |

3. Data Analysis:

-

The derivatized this compound will have a significantly longer retention time than the underivatized compound due to the increased hydrophobicity of the benzoyl group.

-

Quantify the purity based on the peak area at 230 nm.

Data Presentation

The following table summarizes representative quantitative data for the purification of a crude this compound sample using the Reversed-Phase HPLC method with RI detection. Note: These values are illustrative and will vary depending on the specific sample and experimental conditions.

| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |

| Impurity 1 (e.g., 1,9-Nonanediol) | 4.2 | 1.5 | More polar impurity |

| Impurity 2 (e.g., cis-8-Nonen-1-ol) | 10.8 | 3.2 | Isomeric impurity |

| This compound | 11.5 | 95.1 | Main product |

| Impurity 3 (e.g., C10 unsaturated alcohol) | 13.8 | 0.2 | Less polar impurity |

Mandatory Visualization

Caption: Experimental workflow for the HPLC purification of this compound.

Caption: Workflow for pre-column derivatization of this compound for HPLC-UV analysis.

Conclusion

The HPLC methods outlined in this application note provide robust and adaptable protocols for the purification and analysis of this compound. The choice between a universal detection method (RI or ELSD) and a high-sensitivity derivatization method with UV detection will depend on the specific requirements of the analysis, including the desired level of sensitivity and the nature of the impurities. By following the detailed protocols and utilizing the provided data as a reference, researchers can effectively purify this compound to a high degree of purity, ensuring the quality and reliability of their subsequent research and development activities.

Application Notes and Protocols for the Lipase-Catalyzed Esterification of 8-Nonen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the enzymatic esterification of 8-nonen-1-ol, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. The use of lipases as biocatalysts offers a green and selective alternative to traditional chemical methods, operating under mild conditions and minimizing byproduct formation. This protocol focuses on the use of immobilized Candida antarctica lipase B (Novozym® 435) and outlines the reaction setup, optimization parameters, and analytical methods for monitoring the synthesis of 8-nonenyl esters.

Introduction

The esterification of unsaturated alcohols such as this compound is a crucial transformation in organic synthesis, yielding valuable esters used in fragrance, flavor, and pharmaceutical industries. Traditional chemical esterification often requires harsh conditions, such as high temperatures and strong acid catalysts, which can lead to side reactions and environmental concerns. Biocatalysis using lipases has emerged as a powerful alternative, offering high chemo-, regio-, and enantioselectivity under mild reaction conditions.[1][2]

Immobilized lipases, in particular, provide significant advantages, including enhanced stability, simplified product purification, and the potential for catalyst reuse, making the process more economically viable and sustainable.[1] This application note details a protocol for the esterification of this compound with a suitable acyl donor, using the commercially available and robust immobilized lipase, Novozym® 435.

Reaction Principle

The enzymatic esterification of this compound proceeds via a reversible reaction with an acyl donor, typically a carboxylic acid or an activated ester like a vinyl ester. The lipase follows a Ping-Pong Bi-Bi mechanism. In the first step, the carboxylic acid acylates a serine residue in the active site of the lipase, releasing a molecule of water. Subsequently, the alcohol (this compound) attacks the acyl-enzyme intermediate, forming the desired ester and regenerating the free enzyme. The use of vinyl esters as acyl donors can render the reaction irreversible due to the tautomerization of the released vinyl alcohol to acetaldehyde.

Materials and Reagents

-

Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)

-

Substrates:

-

This compound (≥98% purity)

-

Acyl donor (e.g., Acetic acid, Propionic acid, Vinyl acetate) (≥99% purity)

-

-

Solvent: n-Hexane (anhydrous, ≥99%) or solvent-free system

-

Internal Standard for GC Analysis: e.g., Dodecane or Tetradecane

-

Other Reagents:

-

Molecular sieves (3Å or 4Å, activated) for water removal

-

Sodium sulfate (anhydrous) for drying

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

-

Experimental Protocols

General Esterification Protocol

-

To a 25 mL round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 1 mmol, 142.24 mg) and the acyl donor (e.g., vinyl acetate, 1.2 mmol, 103.32 mg).

-

Add the chosen solvent (e.g., 5 mL of n-hexane). For a solvent-free system, omit this step.

-

Add Novozym® 435 (e.g., 50 mg, corresponding to a specific enzyme loading).

-

If operating in a non-aqueous solvent, add activated molecular sieves (e.g., 100 mg) to remove the water produced during the reaction and shift the equilibrium towards the product.

-

Seal the flask and place it in a temperature-controlled shaker or oil bath set to the desired temperature (e.g., 40-60 °C) with constant stirring (e.g., 200 rpm).

-

Monitor the reaction progress by withdrawing small aliquots (e.g., 10 µL) at regular intervals. Dilute the aliquot with a suitable solvent (e.g., hexane) containing an internal standard and analyze by Gas Chromatography (GC).

-

Upon completion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

-

The reaction mixture can be concentrated under reduced pressure, and the product purified by column chromatography if necessary.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: Gas chromatograph coupled with a mass spectrometer.

-

Column: A suitable capillary column for separating fatty acid esters and terpenes, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: 1 µL of the diluted sample in split mode (e.g., 50:1).

-

Temperature Program:

-

Initial temperature: 60 °C, hold for 2 min.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 min.

-

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

-

Quantification: The concentration of the product is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

Data Presentation: Reaction Parameters for Lipase-Catalyzed Esterification of Unsaturated Alcohols

The following table summarizes typical reaction conditions and outcomes for the esterification of unsaturated alcohols, which can serve as a starting point for the optimization of this compound esterification.

| Parameter | Geranyl Acetate Synthesis[3][4] | Citronellyl Acetate Synthesis[5] | Linalyl Acetate Synthesis |

| Lipase | Pseudomonas fluorescens lipase | Black cumin seedling lipase | Novozym® 435 |

| Acyl Donor | Vinyl acetate | Geranyl acetate (transesterification) | Acetic anhydride |

| Solvent | Solvent-free (vinyl acetate as solvent) | n-Hexane | Solvent-free |

| Substrate Molar Ratio (Alcohol:Acyl Donor) | 1:10 (Geraniol:Vinyl Acetate) | 1:1 (Citronellol:Geranyl Acetate) | 1:5 (Linalool:Acetic Anhydride) |

| Enzyme Loading | 12 mg/mL | 5% (w/v) | 10% (w/w) |

| Temperature | 30 °C | 41 °C | 60 °C |

| Reaction Time | 3 h | 72 h | 6 h |

| Conversion/Yield | >99% | 76.32% | 100% |

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

Caption: Experimental workflow for the lipase-catalyzed esterification of this compound.

Ping-Pong Bi-Bi Reaction Mechanism

References

- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Lipase-Catalyzed Transesterification Synthesis of Geranyl Acetate in Organic Solvents and Its Kinetics [jstage.jst.go.jp]

- 4. Lipase-catalyzed synthesis of geranyl acetate in n-hexane with membrane-mediated water removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

Application Notes and Protocols for the Synthesis of Chlorosulfolipids Using an Unsaturated Fatty Alcohol Reactant

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorosulfolipids are a fascinating class of natural products characterized by a long aliphatic chain bearing multiple chlorine atoms and one or two sulfate groups.[1][2] First discovered in the alga Ochromonas danica, these compounds have demonstrated a range of biological activities, including protein tyrosine kinase inhibition and implications in Diarrhetic Shellfish Poisoning.[1][2][3][4] The complex stereochemistry and dense functionalization of chlorosulfolipids have made them challenging synthetic targets, attracting the attention of several research groups.[3][5][6]

These application notes provide a detailed overview and experimental protocols for the synthesis of a chlorosulfolipid scaffold, starting from a readily available unsaturated fatty alcohol, (E)-2-nonen-1-ol. While the specific starting material detailed here is (E)-2-nonen-1-ol due to established synthetic routes, it is conceivable to utilize other isomers such as 8-nonen-1-ol. However, this would necessitate an initial isomerization step to position the double bond at the C2 position to enable the crucial diastereoselective dichlorination of the allylic alcohol, a key transformation in the synthetic sequence. The protocols outlined below are based on the successful synthetic strategies developed by the Vanderwal group for the synthesis of mytilipin A and related compounds.[5][6][7][8]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of a chlorosulfolipid intermediate from (E)-2-nonen-1-ol.

Table 1: Diastereoselective Dichlorination of (E)-2-nonen-1-ol

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| (E)-2-nonen-1-ol | NCS, PPh₃ | CH₂Cl₂ | 0 to rt | 12 | (2R,3S)-2,3-dichloro-nonan-1-ol | 95 |

Table 2: Oxidation of Dichloroalcohol to Dichloroaldehyde

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| (2R,3S)-2,3-dichloro-nonan-1-ol | Dess-Martin Periodinane | CH₂Cl₂ | rt | 2 | (2R,3S)-2,3-dichloro-nonanal | 90 (crude) |

Table 3: Bromoallylation of Dichloroaldehyde

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| (2R,3S)-2,3-dichloro-nonanal | Allyl bromide, Zn, NH₄Cl (aq) | THF | rt | 3 | Dichloro-homoallylic alcohol | 85 |

Table 4: Epoxidation of Dichloro-homoallylic alcohol